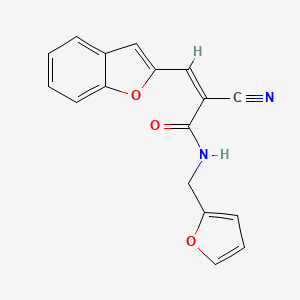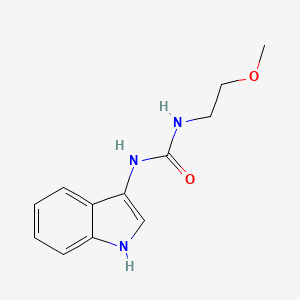
1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea, also known as MEU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MEU is a urea derivative that contains an indole ring, which is a common structural motif found in many biologically active compounds.
Scientific Research Applications
Synthesis and Antitumor Activities
One study focused on the synthesis and characterization of a compound similar to "1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea," which demonstrated antitumor activities. The compound was synthesized, and its structure was confirmed through various spectroscopic methods. It exhibited promising antitumor activity in MTT assays, suggesting potential therapeutic applications in cancer treatment (Ch Hu et al., 2018).
Drug Metabolism and Pharmacokinetics
Another study outlined the synthesis of a deuterium-labeled version of a compound related to "this compound" for use as an internal standard in LC–MS analysis. This research is crucial for drug metabolism and pharmacokinetics studies, providing insights into the absorption, distribution, and other pharmacokinetic properties of potential drugs (D. Liang et al., 2020).
Development of Efficient Antidepressants
Research on unsymmetrical ureas, including derivatives of indole, has shown significant potential in the development of efficient antidepressants. These compounds were designed to inhibit 5-HT reuptake and antagonize 5-HT(1B/1D) receptors, demonstrating a novel approach toward antidepressant drug design (L. Matzen et al., 2000).
Fluorescence Probes for Analyte Detection
A study on N,N'-dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea highlighted its strong solvatochromism in fluorescence properties, allowing the detection of analytes like alcohols, carboxylic acids, and fluoride ions. This compound's ability to detect analytes based on solvent interactions showcases its potential application in chemical sensing and environmental monitoring (C. Bohne et al., 2005).
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-7-6-13-12(16)15-11-8-14-10-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFMIZHSJHWWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

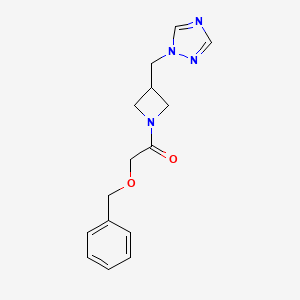
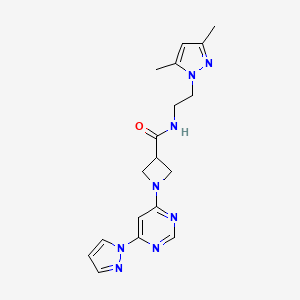
![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
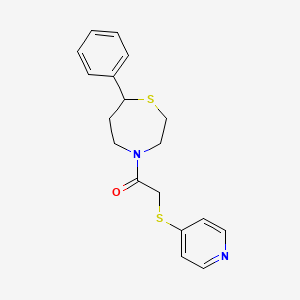
![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)
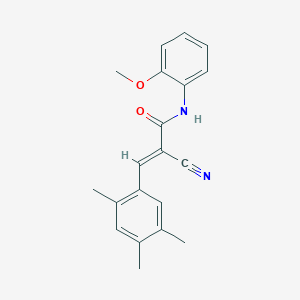

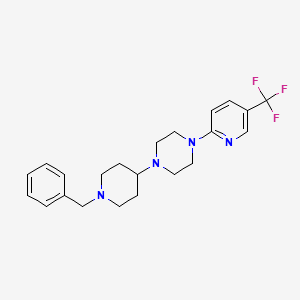
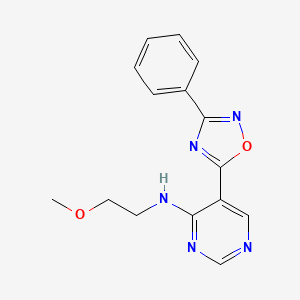
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)

